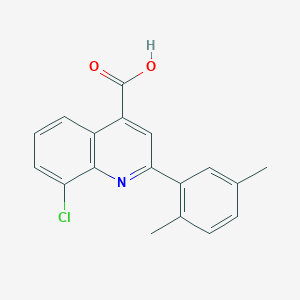

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

CAS No.: 862647-94-7

Cat. No.: VC2009250

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862647-94-7 |

|---|---|

| Molecular Formula | C18H14ClNO2 |

| Molecular Weight | 311.8 g/mol |

| IUPAC Name | 8-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H14ClNO2/c1-10-6-7-11(2)13(8-10)16-9-14(18(21)22)12-4-3-5-15(19)17(12)20-16/h3-9H,1-2H3,(H,21,22) |

| Standard InChI Key | BVLBESAQAQTUNB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Introduction

Physical and Chemical Properties

8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid possesses distinct physical and chemical properties that are crucial for understanding its behavior in various chemical and biological systems.

Structural Information

The structural features of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid include:

| Property | Value |

|---|---|

| CAS Number | 862647-94-7 |

| Molecular Formula | C₁₈H₁₄ClNO₂ |

| Molecular Weight | 311.8 g/mol |

| IUPAC Name | 8-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H14ClNO2/c1-10-6-7-11(2)13(8-10)16-9-14(18(21)22)12-4-3-5-15(19)17(12)20-16/h3-9H,1-2H3,(H,21,22) |

| Standard InChIKey | BVLBESAQAQTUNB-UHFFFAOYSA-N |

| PubChem Compound ID | 3886953 |

The compound consists of a quinoline core with a chlorine atom at position 8, a 2,5-dimethylphenyl group at position 2, and a carboxylic acid group at position 4. This structural arrangement contributes to its reactivity and potential biological activities.

Chemical Reactivity

The reactivity of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is influenced by its functional groups. Key reactions include:

-

Carboxylic acid reactions: The carboxylic acid group at position 4 can undergo typical reactions such as esterification, amidation, and salt formation.

-

Nucleophilic substitution: The chlorine atom at position 8 can potentially be replaced by various nucleophiles.

-

Coordination chemistry: The nitrogen atom in the quinoline ring and the carboxylic acid group can coordinate with metal ions to form complexes.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of quinoline-4-carboxylic acid derivatives, which can be adapted for the synthesis of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid.

Doebner Reaction

The Doebner reaction is one of the most widely used methods for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid, followed by cyclization . For 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, the reaction would involve 2-chloroaniline, 2,5-dimethylbenzaldehyde, and pyruvic acid.

The general procedure involves:

-

Mixing the reactants in a suitable solvent (typically ethanol or acetic acid)

-

Adding a catalyst (such as trifluoroacetic acid or p-toluenesulfonic acid)

-

Refluxing the mixture for several hours

-

Isolation and purification of the product

Recent improvements in the Doebner reaction have been reported, including the use of p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation, which offers advantages such as higher yields, simple work-up process, and shorter reaction times .

Pfitzinger Reaction

The Pfitzinger reaction is another important method for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with methyl ketones in an alkaline medium .

An improved Pfitzinger reaction mediated by TMSCl (trimethylsilyl chloride) has been developed for the direct synthesis of quinoline-4-carboxylic esters/acids. This method involves the reaction of easily available N,N-dimethylenaminones and 5-substituted isatins in alcohols or water . The key features of this protocol include:

-

Readily available starting materials

-

Good functional group tolerance

-

Mild reaction conditions

-

Operational simplicity

-

Feasibility of scale-up

Biological Activities of Quinoline-4-carboxylic Acid Derivatives

While specific biological activity data for 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is limited in the available literature, extensive research has been conducted on related quinoline-4-carboxylic acid derivatives, providing insights into potential biological properties.

Antibacterial Activity

Quinoline-4-carboxylic acid derivatives have shown significant antibacterial activity against various bacterial strains. Studies have demonstrated that the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives exhibits good antibacterial activity .

Research by Saeed and Elhadi on 2-aryl- and 2,3-diaryl-quinolin-4-carboxylic acid derivatives showed activity against bacterial organisms such as B. subtilis, S. aureus, E. coli, and P. vulgaris . Similarly, Garudachari et al. reported that quinoline incorporated benzimidazole derivatives synthesized from 6-substituted-4-carboxyquinolines exhibited significant antibacterial activity .

A study by Patel et al. examined various quinoline-4-carboxylic acid derivatives and found that some compounds were active against:

-

Escherichia coli (MIC 50μg/mL to 62.5μg/mL)

-

Staphylococcus aureus (MIC 25μg/mL)

Other Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated various other biological activities, including:

-

Antifungal activity

-

Antimalarial properties

-

Antituberculosis effects

-

Antioxidant properties

-

Potential as protein kinase inhibitors

A study by Melaku et al. focused on [2,3′-biquinoline]-4-carboxylic acid analogs and reported both antibacterial and antioxidant activities. Some compounds displayed significant zones of inhibition against bacterial strains and showed radical scavenging properties in DPPH radical assays .

Comparison with Related Compounds

Several compounds exhibit structural similarities to 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid but differ in their substituents or substitution patterns. Comparing these analogs provides insights into structure-activity relationships.

Structural Analogs

Table 2: Comparison of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid with related compounds

| Compound | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|

| 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Dimethyl groups at 3,4-positions instead of 2,5-positions | 311.76 |

| 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | Hydroxyl group instead of methyl groups | 299.71 |

| 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | Methoxy groups instead of methyl groups; carbonyl chloride instead of carboxylic acid | 362.2 |

| 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | Chloro group at 6-position instead of 8-position | 311.76 |

| 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | No chloro group; dimethyl groups at 2,4-positions | 277.3 |

These structural variations can significantly influence the compounds' biological activities, physicochemical properties, and potential applications .

Structure-Activity Relationships

Research on quinoline-4-carboxylic acid derivatives has revealed important structure-activity relationships that may apply to 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid:

-

The position and nature of substituents on the quinoline ring significantly affect antibacterial activity

-

The length and flexibility of side chains can influence binding to biological targets

-

The presence of specific functional groups (such as halogens or methyl groups) can enhance certain biological activities

-

Lipophilicity plays a crucial role in determining biological activity, with compounds of higher lipophilicity often displaying enhanced activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume